Cas no 2172064-59-2 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid)

2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a sterically hindered 2-methylbutanoic acid moiety, which can influence peptide conformation and stability. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its robust protecting group and tailored side chain enhance synthetic efficiency. The heptanamide linker offers flexibility in modifying peptide backbones, making it valuable for constructing complex peptidomimetics or constrained peptides. Its carefully engineered design supports high-purity peptide assembly while minimizing side reactions.
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid structure
2172064-59-2 structure
Product name:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid
CAS No:2172064-59-2
MF:C28H36N2O5
Molecular Weight:480.595848083496
CID:6149123
PubChem ID:165559940

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid
    • EN300-1476416
    • 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
    • 2172064-59-2
    • インチ: 1S/C28H36N2O5/c1-4-6-11-19(16-25(31)29-18-28(3,5-2)26(32)33)30-27(34)35-17-24-22-14-9-7-12-20(22)21-13-8-10-15-23(21)24/h7-10,12-15,19,24H,4-6,11,16-18H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: GRMZVNKNWSJHGY-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(NCC(C(=O)O)(C)CC)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.26242225g/mol
  • 同位素质量: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 13
  • 複雑さ: 706
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5
  • トポロジー分子極性表面積: 105Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1476416-5000mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
5000mg
$9769.0 2023-09-29
Enamine
EN300-1476416-5.0g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
5g
$9769.0 2023-06-06
Enamine
EN300-1476416-2500mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
2500mg
$6602.0 2023-09-29
Enamine
EN300-1476416-0.1g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
0.1g
$2963.0 2023-06-06
Enamine
EN300-1476416-0.25g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
0.25g
$3099.0 2023-06-06
Enamine
EN300-1476416-250mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
250mg
$3099.0 2023-09-29
Enamine
EN300-1476416-0.05g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
0.05g
$2829.0 2023-06-06
Enamine
EN300-1476416-0.5g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
0.5g
$3233.0 2023-06-06
Enamine
EN300-1476416-500mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
500mg
$3233.0 2023-09-29
Enamine
EN300-1476416-10000mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}-2-methylbutanoic acid
2172064-59-2
10000mg
$14487.0 2023-09-29

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid 関連文献

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acidに関する追加情報

Compound CAS No 2172064-59-2: A Comprehensive Overview

The compound with CAS number 2172064-59-2, named 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and biotechnology. This compound is particularly notable for its role in peptide synthesis and its potential in biomedical research. The fluorenylmethoxycarbonyl (Fmoc) group, a key component of its structure, has been extensively studied for its protective properties in peptide synthesis, making this compound a valuable tool in modern chemical biology.

Recent advancements in the field have highlighted the importance of such compounds in the development of novel therapeutic agents. The Fmoc group, as part of the molecule's structure, plays a critical role in protecting amino groups during peptide synthesis, ensuring high yields and purity. This has been corroborated by several studies published in leading journals, which emphasize the efficiency of Fmoc-based reagents in peptide synthesis. The compound's ability to facilitate precise control over peptide assembly has made it indispensable in the creation of complex biomolecules for drug discovery and diagnostics.

In addition to its role in peptide synthesis, this compound has shown promise in other areas of research. For instance, its application in drug delivery systems has been explored, with studies indicating its potential as a carrier for bioactive molecules. The heptanamidomethyl group within the molecule contributes to its versatility, enabling interactions with various biological systems. Researchers have also investigated its stability under different physiological conditions, which is crucial for its use in biomedical applications.

The structural complexity of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}-2-methylbutanoic acid necessitates advanced synthetic methodologies. Recent breakthroughs in synthetic chemistry have enabled more efficient routes to construct such molecules. For example, the use of microwave-assisted synthesis and catalytic techniques has significantly improved the yield and purity of this compound. These advancements are detailed in recent publications, underscoring the importance of continuous innovation in synthetic strategies to meet the demands of modern pharmaceutical research.

Moreover, the compound's compatibility with various analytical techniques has enhanced its utility in research settings. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this molecule thoroughly. These analyses have provided insights into its stereochemistry and conformational properties, which are essential for understanding its interactions with biological targets.

Looking ahead, the potential applications of this compound are vast and continue to evolve with advancements in technology and research methodologies. Its role as a building block for more complex molecules positions it as a cornerstone in the development of next-generation therapeutics. Ongoing studies aim to explore its efficacy further, particularly in areas such as personalized medicine and targeted drug delivery systems.

In conclusion, CAS No 2172064-59-2 represents a significant advancement in chemical biology, offering versatile applications across multiple research domains. Its unique structure and functional groups make it an invaluable tool for scientists working on peptide synthesis and drug development. As research progresses, this compound is expected to contribute even more to our understanding of complex biological systems and pave the way for innovative therapeutic solutions.

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